N-cyclooctyl-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the scientific research community. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. CPP-115 has been studied for its potential therapeutic applications in the treatment of these disorders.
Mecanismo De Acción
N-cyclooctyl-3-(4-methoxyphenyl)propanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclooctyl-3-(4-methoxyphenyl)propanamide can increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.
Biochemical and Physiological Effects
N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been shown to increase GABA levels in the brain, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. By increasing GABA levels, N-cyclooctyl-3-(4-methoxyphenyl)propanamide can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclooctyl-3-(4-methoxyphenyl)propanamide is its high potency as a GABA-AT inhibitor, which allows for lower dosages and reduces the risk of side effects. Additionally, N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been shown to have a long half-life, which can improve its efficacy as a therapeutic agent. However, one limitation of N-cyclooctyl-3-(4-methoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)propanamide. One potential application is in the treatment of epilepsy, as N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been shown to reduce seizure activity in animal models. Additionally, N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of anxiety and addiction, and further studies are needed to determine its efficacy in these areas. Another future direction is the development of more efficient synthesis methods for N-cyclooctyl-3-(4-methoxyphenyl)propanamide, which could improve its yield and reduce its cost. Finally, further studies are needed to determine the safety and efficacy of N-cyclooctyl-3-(4-methoxyphenyl)propanamide in human clinical trials.
Métodos De Síntesis
N-cyclooctyl-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving the reaction of cyclooctylamine with 4-methoxybenzoyl chloride, followed by a coupling reaction with ethyl chloroformate and the final deprotection step. The yield of N-cyclooctyl-3-(4-methoxyphenyl)propanamide can be improved by optimizing the reaction conditions and using a more efficient deprotection method.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been shown to increase GABA levels in the brain, which can reduce neuronal excitability and prevent seizures. N-cyclooctyl-3-(4-methoxyphenyl)propanamide has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Nombre del producto |
N-cyclooctyl-3-(4-methoxyphenyl)propanamide |
---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-cyclooctyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H27NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-10,12-13,16H,2-8,11,14H2,1H3,(H,19,20) |
Clave InChI |
IAVOIRPPFMYDRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.